molecular formula C2H4O3 B1211807 1,2,4-Trioxolane CAS No. 289-14-5

1,2,4-Trioxolane

Cat. No. B1211807
CAS RN: 289-14-5
M. Wt: 76.05 g/mol
InChI Key: RZYIPLSVRHWROD-UHFFFAOYSA-N
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Description

1,2,4-trioxolane is a member of the class of trioxolanes that is cyclopentane in which the carbon atoms at positions 1, 2 and 5 are replaced by oxygen atoms.

Scientific Research Applications

Antimalarial Applications and Mechanism of Action

1,2,4-Trioxolanes have gained prominence for their potential as antimalarial agents. They are known for their reactivity with ferrous iron, which is hypothesized to be a significant factor in their antimalarial action. Studies have utilized fluorescent chemical probes to study the subcellular localization of 1,2,4-trioxolanes, revealing distinct accumulation patterns in Plasmodium falciparum parasites, and suggesting the involvement of adamantane-derived carbon-centered radicals in their antimalarial mechanism (Hartwig et al., 2011). Furthermore, investigations into the structure-activity relationship of 1,2,4-trioxolanes have highlighted the importance of specific structural features, such as the spiroadamantane flanking the trioxolane ring, for their antimalarial potency (Dong et al., 2005).

Chemiluminescence and Biomedical Applications

Research has also explored the chemiluminescence of 1,2,4-trioxolanes in biomimetic reactions with Fe(II), recognizing their potential as the next generation of synthetic antimalarial drugs. This phenomenon paves the way for innovative studies in pharmacologically active peroxides in biomedical applications, allowing for the exploration of their therapeutic potential beyond antimalarial use (Kazakov et al., 2012).

Tumor-Activated Prodrug Strategy

A novel approach involves utilizing the 1,2,4-trioxolane scaffold for tumor-targeted drug delivery. This method leverages the heightened concentrations of Fe(II) in cancer cells and the tumor microenvironment to trigger drug release from Fe(II)-reactive prodrug conjugates. This strategy, exemplified in the context of microtubule toxins and DNA-alkylating agents, has shown promising results in preclinical cancer models and suggests the potential of 1,2,4-trioxolane conjugates in enhancing the therapeutic index of a range of cancer chemotherapeutics (Spangler et al., 2016).

Electrosynthesis and Functional Group Transformation

1,2,4-Trioxolanes have also been the focus of studies exploring their electrosynthesis and the transformation of functional groups. For instance, electrolytic cleavage of 1,2,4-trioxolanes derived from sunflower oil methyl esters has been examined, revealing potential applications in the formation of aldehydes, terminal alkenes, and acetals (Soriano et al., 2005).

Mechanistic Insights and Structural Analysis

Further insights into the mechanism of action of 1,2,4-trioxolanes have been gained through mechanistic comparators with artemisinin, revealing preferences in the attack of Fe(II) and the formation of carbon-centered radicals, contributing to our understanding of their antimalarial activity (Tang et al., 2005).

properties

CAS RN

289-14-5

Product Name

1,2,4-Trioxolane

Molecular Formula

C2H4O3

Molecular Weight

76.05 g/mol

IUPAC Name

1,2,4-trioxolane

InChI

InChI=1S/C2H4O3/c1-3-2-5-4-1/h1-2H2

InChI Key

RZYIPLSVRHWROD-UHFFFAOYSA-N

SMILES

C1OCOO1

Canonical SMILES

C1OCOO1

Other CAS RN

289-14-5

Origin of Product

United States

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